molecular formula C10H10ClN3O2 B6215808 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 2742659-49-8

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No. B6215808
CAS RN: 2742659-49-8
M. Wt: 239.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (MPCAH) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, including those involving biochemistry, physiology, and pharmacology. MPCAH is a highly potent compound that has been used in a variety of studies due to its ability to interact with different cellular components.

Scientific Research Applications

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used in studies of cellular physiology and pharmacology. It has also been used in studies of biochemistry and molecular biology. It has been used in studies of the effects of drugs on the body, including the effects of antidepressants, anticonvulsants, and antipsychotics. Additionally, 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has been used in studies of the effects of environmental stressors, such as radiation and heavy metals.

Mechanism of Action

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is believed to interact with cellular components in a variety of ways. It is believed to interact with proteins and enzymes, as well as with DNA and RNA. It is thought to interact with the cell's membrane, as well as with the cell's cytoskeleton. Additionally, it is believed to interact with cellular signaling pathways, such as those involved in apoptosis.
Biochemical and Physiological Effects
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have an effect on the immune system, as well as on the nervous system. Additionally, it has been shown to have an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly potent, making it ideal for use in experiments requiring a high degree of accuracy. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is not approved for human use and should only be used in laboratory experiments.

Future Directions

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has a number of potential future applications. One potential application is in the development of new drugs and treatments. Additionally, it could be used in the development of new diagnostic tools for diseases, such as cancer. It could also be used in the development of new methods for detecting environmental pollutants. Finally, 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride could be used to develop new methods for detecting and treating genetic disorders.

Synthesis Methods

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of pyridine with methyl pyrazole-4-carboxylate in the presence of hydrochloric acid. This reaction yields 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride in high yields. Other methods of synthesis include the reaction of pyridine with methyl pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 2-ethyl-3-hydroxy-4-pyridinecarboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 1-ethyl-5-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester. The final step involves the methylation of the carboxylic acid group using methyl iodide and subsequent conversion to the hydrochloride salt form.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "methyl iodide", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 2-ethyl-3-hydroxy-4-pyridinecarboxylic acid ethyl ester.", "Step 2: Reaction of 2-ethyl-3-hydroxy-4-pyridinecarboxylic acid ethyl ester with hydrazine hydrate to form 1-ethyl-5-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 3: Methylation of the carboxylic acid group in 1-ethyl-5-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester using methyl iodide to form 1-methyl-5-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 4: Conversion of 1-methyl-5-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester to the hydrochloride salt form using hydrochloric acid." ] }

CAS RN

2742659-49-8

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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